molecular formula C14H17NO2 B1295744 N,N-Bis(2-hydroxyethyl)-2-naphthylamine CAS No. 6270-13-9

N,N-Bis(2-hydroxyethyl)-2-naphthylamine

Cat. No. B1295744
CAS RN: 6270-13-9
M. Wt: 231.29 g/mol
InChI Key: UDSAFKFYWGEVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-Bis(2-hydroxyethyl)-2-naphthylamine” is a chemical compound that is used as a pharmaceutical intermediate . It is also known by its linear formula: HOCH2CH2NHCH2CH2NHCH2CH2OH .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N,N-bis-(2-hydroxyethyl)oleamide was synthesized using oleic acid and diethanolamine in a 1:1 molar ratio using orthophosphoric acid as a catalyst .


Molecular Structure Analysis

The molecular structure of “N,N-Bis(2-hydroxyethyl)-2-naphthylamine” is characterized by the presence of two hydroxyethyl groups attached to a naphthylamine core .

Scientific Research Applications

Synthesis of Oleamide

N,N-Bis(2-hydroxyethyl)-2-naphthylamine is used in the synthesis of oleamide. It is synthesized using oleic acid and diethanolamine in a 1:1 molar ratio using orthophosphoric acid as a catalyst . The reaction kinetics at 140°C has been evaluated .

Stabilizing Ability for Metal and Metal Oxide Slurries

The stabilizing ability of the product for metal and metal oxide slurries has been investigated . This suggests potential applications in industries dealing with metal and metal oxide slurries.

Synthesis of Alkylamide from Triglycerides

This compound is used in the synthesis of N,N-Bis(2-hydroxyethyl) alkylamide or fatty acid diethanolamides (FADs) from a variety of triglycerides using diethanolamine . This process uses zinc-doped calcium oxide nanospheroids as a heterogeneous catalyst .

Applications in Building & Construction Work

The compound is used in the building and construction work . However, the specific applications in this field are not detailed in the source.

Applications in Scientific Research and Development

The compound is used in scientific research and development . This suggests that it may be used in a variety of research contexts, potentially including chemical synthesis, materials science, and more.

Manufacture of Chemicals and Plastic Products

The compound is used for the manufacture of chemicals and plastic products . This suggests that it may be used as a raw material or intermediate in these industries.

Safety and Hazards

“N,N-Bis(2-hydroxyethyl)-2-naphthylamine” may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

properties

IUPAC Name

2-[2-hydroxyethyl(naphthalen-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-9-7-15(8-10-17)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,16-17H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSAFKFYWGEVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211775
Record name N,N-Bis(2-hydroxyethyl)-2-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782748
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N,N-Bis(2-hydroxyethyl)-2-naphthylamine

CAS RN

6270-13-9
Record name 2,2′-(2-Naphthalenylimino)bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6270-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(2-hydroxyethyl)-2-naphthylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6270-13-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Bis(2-hydroxyethyl)-2-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2′-(2-Naphthylimino)diethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMW74U6UN6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N-Bis(2-hydroxyethyl)-2-naphthylamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-Bis(2-hydroxyethyl)-2-naphthylamine
Reactant of Route 3
Reactant of Route 3
N,N-Bis(2-hydroxyethyl)-2-naphthylamine
Reactant of Route 4
Reactant of Route 4
N,N-Bis(2-hydroxyethyl)-2-naphthylamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N-Bis(2-hydroxyethyl)-2-naphthylamine
Reactant of Route 6
Reactant of Route 6
N,N-Bis(2-hydroxyethyl)-2-naphthylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.